Cas no 881673-56-9 (1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
![1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/881673-56-9x500.png)
1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester
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- MDL: MFCD11875796
- インチ: 1S/C19H15F2NO4S/c1-2-26-19(23)14-11-18(13-3-5-15(20)6-4-13)22(12-14)27(24,25)17-9-7-16(21)8-10-17/h3-12H,2H2,1H3
- InChIKey: JBOMJZKOOZUSCM-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CC=C(F)C=C2)(=O)=O)C(C2=CC=C(F)C=C2)=CC(C(OCC)=O)=C1
1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB572798-500mg |
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%; . |
881673-56-9 | 95% | 500mg |
€850.90 | 2024-08-02 | |
abcr | AB572798-500 mg |
1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%; . |
881673-56-9 | 95% | 500MG |
€850.90 | 2023-03-24 |
1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester 関連文献
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1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl esterに関する追加情報
1H-Pyrrole-3-carboxylic Acid, 5-(4-Fluorophenyl)-1-[(4-Fluorophenyl)sulfonyl]-, Ethyl Ester: A Comprehensive Overview
The compound with CAS No. 881673-56-9, commonly referred to as 1H-Pyrrole-3-carboxylic acid, 5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group at position 3 and a sulfonyl group attached to position 1. The presence of two 4-fluorophenyl groups further enhances its chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of this compound in the development of novel pharmaceutical agents. The pyrrole ring serves as a versatile scaffold for various functional groups, enabling the molecule to interact with biological targets in a highly specific manner. The sulfonyl group, in particular, has been shown to play a critical role in modulating the compound's pharmacokinetic properties, such as absorption and bioavailability. Researchers have also explored the potential of this compound as a precursor for more complex molecules, leveraging its structural flexibility to design drugs targeting specific diseases.
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the preparation of the pyrrole ring, followed by substitution reactions to introduce the sulfonyl and phenyl groups. The use of fluorine atoms in the phenyl rings not only enhances the molecule's stability but also contributes to its unique electronic properties. This compound has been synthesized using both traditional and modern methodologies, with continuous improvements being made to optimize yield and purity.
In terms of applications, this compound has shown promise in several areas. Its ability to act as an intermediate in drug design has been extensively studied, particularly in the context of anti-inflammatory and antitumor agents. Recent research has demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for conditions such as arthritis and cancer. Additionally, the ethyl ester group provides an additional layer of functionality, enabling further chemical modifications to tailor the compound's properties for specific applications.
The structural features of this compound also make it an attractive candidate for materials science applications. The presence of aromatic rings and sulfur-containing groups can influence the molecule's electronic and optical properties, making it suitable for use in advanced materials such as semiconductors or optoelectronic devices. Furthermore, its stability under various conditions ensures that it can be incorporated into materials without compromising performance.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Recent studies have focused on identifying microbial communities capable of breaking down similar compounds, providing insights into how this molecule might behave in natural environments. These findings are particularly relevant for industries involved in chemical manufacturing, where minimizing environmental impact is a priority.
In conclusion, 1H-Pyrrole-3-carboxylic acid, 5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester (CAS No. 881673-56-9) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance within the scientific community is expected to grow further.
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